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[3] (PDF) Stable Carbonium lons. X. The t-Amyl Cation - ResearchGate (2025-08-06) The
trimethylcarbonium ion (t-butyl cation), the first stable alkylcarbonium ion prepared and
investigated, was obtained by reaction of t-butyl fluoride with antimony pentafluoride. It was
also formed in the decarbonylation of pivaloyl cation. The present investigation was initiated to
extend these studies to the next higher alkylcarbonium ion homolog, the t-amyl cation. ...
(2025-08-06) Abstract. The t-amyl cation was prepared by the reaction of t-amyl fluoride, 2-
methyl-1-butene, 2-methyl-2-butene, and t-amyl alcohol with antimony pentafluoride in sulfur
dioxide solution. The ion was also obtained from 2,3-dimethylbutane with antimony
pentafluoride-sulfuryl chloride fluoride. The stability of the t-amyl cation is similar to that of the
t-butyl cation. It can be kept in sulfur dioxide solution in a sealed tube indefinitely at room
temperature without decomposition or rearrangement. Its nuclear magnetic resonance
spectrum shows three sharp single peaks with the intensity ratio of 3:3:3, corresponding to the
three methyl groups. ... (2025-08-06) The t-amyl cation was prepared by the reaction of t-amyl
fluoride, 2-methyl-1-butene, 2-methyl-2-butene, and t-amyl alcohol with antimony
pentafluoride in sulfur dioxide solution. The ion was also obtained from 2,3-dimethylbutane
with antimony pentafluoride-sulfuryl chloride fluoride. The stability of the t-amyl cation is
similar to that of the t-butyl cation. It can be kept in sulfur dioxide solution in a sealed tube
indefinitely at room temperature without decomposition or rearrangement. Its nuclear magnetic
resonance spectrum shows three sharp single peaks with the intensity ratio of 3:3:3,
corresponding to the three methyl groups. No hydrogen-deuterium exchange was observed
with deuterated acids, thus indicating the absence of any fast rearrangement involving olefin-
proton equilibria. ... (2025-08-06) The nuclear magnetic resonance spectrum of the t-amyl
cation, obtained from t-amyl fluoride and antimony pentafluoride in sulfur dioxide solution at —
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60°, is shown in Fig. 1. The spectrum consists of three sharp single peaks with the intensity
ratio of 3:3:3. The peaks are at 267, 260, and 101 c.p.s, from external tetramethylsilane. The
chemical shifts are only slightly different from those reported for the trimethylcarbonium ion
(258 and 82 c.p.s.). The assignment of the peaks is discussed subsequently. ... (2025-08-06)
The stability of the t-amyl cation is similar to that of the t-butyl cation. It can be kept in sulfur
dioxide solution in a sealed tube indefinitely at room temperature without decomposition or
rearrangement. Its nuclear magnetic resonance spectrum shows three sharp single peaks with
the intensity ratio of 3:3:3, corresponding to the three methyl groups. No hydrogen-deuterium
exchange was observed with deuterated acids, thus indicating the absence of any fast
rearrangement involving olefin-proton equilibria. 1

Stable Carbonium lons. XLI. The Ethylenephenonium lon and Its ... Stable Carbonium lons.
XLI. The Ethylenephenonium lon and Its Relationship to the 3-Phenylethyl Cations. George A.
Olah. See all authors and affiliations. Science. 20 Mar 1970. Vol 167, Issue 3925. pp. 1621.
DOI: 10.1126/science.167.3925.1621-c. Article. Info & Metrics. eLetters. PDF. You have
currently reached a content page for a journal article. You may need to purchase access to the
full article. ... You may need to purchase access to the full article. ... This is a PDF-only article.
The first page of the PDF of this article appears above. 2

Stable carbonium ions. IV. Secondary and tertiary alkyl and aralkyl oxocarbonium
hexafluoroantimonates. Formation and identification of the trimethylcarbonium ion by
decarbonylation of the tert-butyl oxocarbonium ion A series of secondary and tertiary alkyl and
aralkyl oxocarbonium hexafluoroantimonates was prepared from the corresponding acyl
fluorides and antimony pentafluoride in sulfur dioxide solution. The complexes were
investigated by infrared and proton magnetic resonance spectroscopy. The trimethylcarbonium
ion (t-butyl cation), the first stable alkylcarbonium ion observed, was obtained by
decarbonylation of the pivaloyl cation. 3

Stable carbonium ions. V. Alkylcarbonium hexafluoroantimonates Propyl, butyl, and pentyl
fluorides gave with excess antimony pentafluoride remarkably stable solvated alkylcarbonium
hexafluoroantimonates. The stability of the systems allowed infrared, ultraviolet, and nuclear
magnetic resonance investigation of the dimethyl-, trimethyl-, and dimethylethylcarbonium ions,
including that of the completely deuterated and C13-labeled analogs. In the strong acid
systems used, both n-propyl and isopropyl fluoride yield only the secondary dimethylcarbonium
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ion, all four butyl fluorides give the tertiary trimethylcarbonium ion, and all seven pentyl
fluorides give the dimethylethylcarbonium ion. 4

Stable Carbonium lons. Il. Oxocarbonium (Acylium) Tetrafluoroborates, Hexafluorophosphates,
Hexafluoroantimonates and Hexafluoroarsenates. Structure and Chemical Reactivity of Acyl
Fluoride:Lewis Acid Fluoride Complexes A series of oxocarbonium (acylium) ion complexes of
the type RCO+MFn+1- (M = B, P, As, Sb) was prepared and investigated. Infrared, ultraviolet
and nuclear magnetic resonance spectroscopic investigation of the salts, both in the solid state
and in suitable solvents (sulfur dioxide, nitrobenzene), showed that they are ionic complexes of
the acylium ion type. The solid, crystalline complexes are powerful acylating agents. Their
reactivity is discussed in comparison with that of the parent acyl fluoride-Lewis acid fluoride
donor-acceptor complexes. 5

Stable carbonium ions. Ill. The benzoyl cation and its substituted derivatives A series of
substituted benzoyl cations was prepared from the corresponding benzoy! fluorides with
antimony pentafluoride in sulfur dioxide solution. The ions were investigated by infrared and
proton magnetic resonance spectroscopy. A linear relationship was found between the carbonyl
frequencies of the benzoyl cations and the Hammett o+ constants of the substituents. --
INVALID-LINK--

Stable Carbonium lons. IV. Secondary and Tertiary Alkyl and Aralkyl ... (1963-05-01) A series of
secondary and tertiary alkyl and aralkyl oxocarbonium hexafluoroantimonates was prepared
from the corresponding acyl fluorides and antimony pentafluoride in sulfur dioxide solution.
The complexes were investigated by infrared and proton magnetic resonance spectroscopy.
The trimethylcarbonium ion (t-butyl cation), the first stable alkylcarbonium ion observed, was
obtained by decarbonylation of the pivaloyl cation. 6

Stable Carbonium lons. V. Alkylcarbonium Hexafluoroantimonates (1964-04-01) Propyl, butyl,
and pentyl fluorides gave with excess antimony pentafluoride remarkably stable solvated
alkylcarbonium hexafluoroantimonates. The stability of the systems allowed infrared, ultraviolet,
and nuclear magnetic resonance investigation of the dimethyl-, trimethyl-, and
dimethylethylcarbonium ions, including that of the completely deuterated and C13-labeled
analogs. In the strong acid systems used, both n-propyl and isopropyl fluoride yield only the
secondary dimethylcarbonium ion, all four butyl fluorides give the tertiary trimethylcarbonium
ion, and all seven pentyl fluorides give the dimethylethylcarbonium ion. 7
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Stable Carbonium lons. Il. Oxocarbonium (Acylium ... (1962-07-01) A series of oxocarbonium
(acylium) ion complexes of the type RCO+MFn+1- (M = B, P, As, Sbh) was prepared and
investigated. Infrared, ultraviolet and nuclear magnetic resonance spectroscopic investigation
of the salts, both in the solid state and in suitable solvents (sulfur dioxide, nitrobenzene),
showed that they are ionic complexes of the acylium ion type. The solid, crystalline complexes
are powerful acylating agents. Their reactivity is discussed in comparison with that of the parent
acyl fluoride-Lewis acid fluoride donor-acceptor complexes. 8 Pioneering Superacid Chemistry:
George A. Olah's Early Research on Antimony Pentafluoride

A deep dive into the foundational work that revolutionized our understanding of carbocations
and superacid systems, this technical guide explores the early research of Nobel laureate
George A. Olah into the remarkable properties of antimony pentafluoride (SbF5).

This whitepaper provides researchers, scientists, and drug development professionals with a
detailed overview of the core principles and experimental methodologies that underpinned
Olah's groundbreaking discoveries in the 1960s. His work with antimony pentafluoride, both
as a powerful Lewis acid and as a component of "Magic Acid," opened the door to the direct
observation and study of stable carbocations, a feat previously thought impossible.

Introduction to Olah's Superacid Systems

George A. Olah's early investigations into highly acidic media led him to explore the exceptional
Lewis acidity of antimony pentafluoride. He discovered that SbF5, when used in conjunction
with a Brgnsted acid like fluorosulfuric acid (HSO3F) or hydrogen fluoride (HF), could create
superacids of unprecedented strength. These systems were capable of protonating even the
weakest of bases, including alkanes, leading to the formation of stable, long-lived carbocations
that could be studied using spectroscopic technigues.

A key innovation in Olah's work was the use of inert solvents, such as sulfur dioxide (SO2) and
sulfuryl chloride fluoride (SO2CIF), at very low temperatures. These solvents acted as media
with extremely low nucleophilicity, preventing the reactive carbocations from being quenched
and allowing for their direct observation by nuclear magnetic resonance (NMR) spectroscopy.

Key Experimental Protocols
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The following sections detail the methodologies for the preparation of stable carbocations,
drawing from Olah's seminal publications.

Preparation of the Trimethylcarbonium (tert-Butyl)
Cation

One of the first and most fundamental achievements of Olah's early work was the preparation
and characterization of the tert-butyl cation. This was accomplished through two primary
methods: the reaction of tert-butyl fluoride with antimony pentafluoride and the
decarbonylation of the pivaloyl cation.

Method 1: From tert-Butyl Fluoride
o A solution of tert-butyl fluoride in sulfur dioxide is prepared in a dry, inert atmosphere.

e This solution is then added to a solution of antimony pentafluoride in sulfur dioxide, also at
low temperature (typically -78°C).

e The resulting solution contains the stable tert-butyl hexafluoroantimonate salt, which can
then be analyzed by NMR spectroscopy.

Method 2: Decarbonylation of the Pivaloyl Cation

o The pivaloyl cation is first generated by reacting pivaloyl fluoride with antimony
pentafluoride in a sulfur dioxide solution.

o Upon standing, the pivaloyl cation undergoes decarbonylation (loss of carbon monoxide) to
form the tert-butyl cation.

Preparation of the Dimethylethylcarbonium (tert-Amyl)
Cation

The work was extended to the next homologous carbocation, the tert-amyl cation,
demonstrating the generality of the method.

o t-Amyl fluoride is reacted with antimony pentafluoride in a sulfur dioxide solution at low
temperatures.
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 Alternatively, 2-methyl-1-butene, 2-methyl-2-butene, or t-amyl alcohol can be used as

precursors in the presence of antimony pentafluoride.

e The resulting stable tert-amyl cation can be characterized by NMR spectroscopy.

Quantitative Data

The stability of the carbocations generated in these superacid systems allowed for their

detailed characterization using spectroscopic methods, primarily *H and 3C NMR. The

following tables summarize some of the key quantitative data from Olah's early publications.

'H NMR
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Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key reaction

pathways and experimental workflows described in Olah's early research.

Generation of the tert-Butyl Cation

tert-Butyl Fluoride

Antimony Pentafluoride (SbF5)

Sulfur Dioxide (SO2)

+ SbF5 in SO2

tert-Butyl Cation
[(CH3)3C]+[SbF6]-

Click to download full resolution via product page

Caption: Generation of the tert-butyl cation from tert-butyl fluoride.
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Formation and Decarbonylation of the Pivaloyl Cation

Pivaloyl Fluoride Antimony Pentafluoride (SbF5) Sulfur Dioxide (SO2)

+ SbF5 in SO2

Pivaloyl Cation
[(CH3)3CCO]+[SbF6]-

i —————
- -

tert-Butyl Cation
[(CH3)3C]+[SbF6]-

~
Il e ———

Click to download full resolution via product page

Caption: Formation of the tert-butyl cation via decarbonylation.
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General Experimental Workflow for NMR Analysis

Alkyl Fluoride or other Precursor ShF5 in SO2 or SO2CIF

Mix at Low Temperature
(e.g., -78°C)

Transfer to NMR Tube

Low-Temperature NMR Spectrometer

Spectroscopic Data
(*H, 3C NMR)

Click to download full resolution via product page

Caption: Workflow for preparing and analyzing stable carbocations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Early research on Antimony pentafluoride by George A.
Olah]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205321#early-research-on-antimony-pentafluoride-
by-george-a-olah]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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